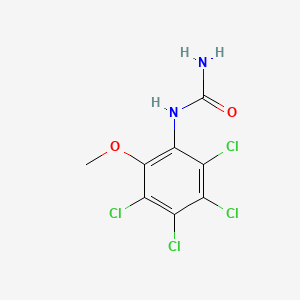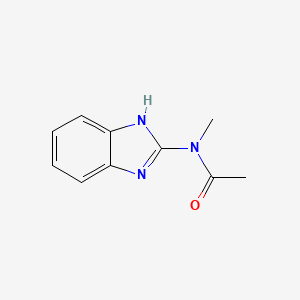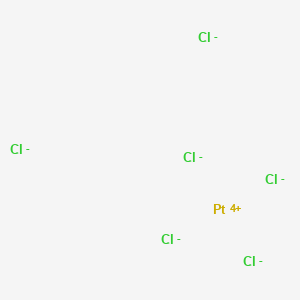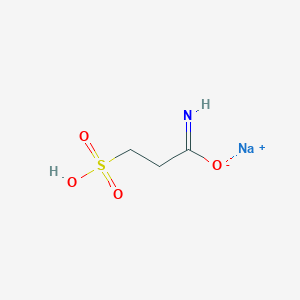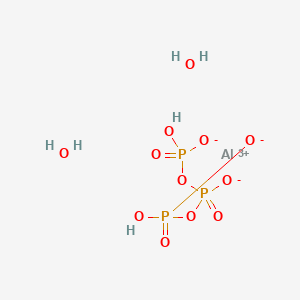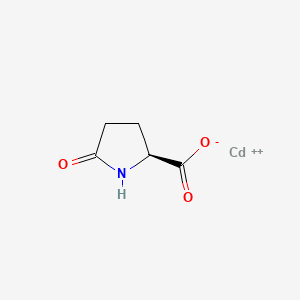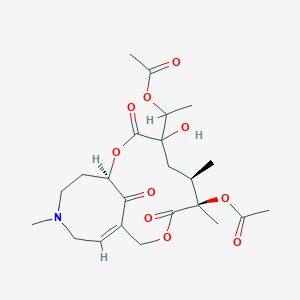
Floricaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Floricaline is a compound with the molecular formula C23H33NO10 . It is also known as otonecine-diacetyljacoline .
Synthesis Analysis
While specific synthesis methods for Floricaline were not found, there are general methods for the synthesis of fluorinated compounds. Enzymatic synthesis of fluorinated compounds has gained attention due to the introduction of fluorine atoms into organic compound molecules, which can give these compounds new functions and improve their performance .Molecular Structure Analysis
The molecular weight of Floricaline is 483.51 . The IUPAC Standard InChIKey for Floricaline is IVVHMCWHYZBIAK-QHAHYZBVSA-N .Applications De Recherche Scientifique
Florical and Early Otosclerosis : A study by Cheng, Chandrasekhar, & Del Signore (2011) reported on the use of Florical in stabilizing hearing loss in patients with early otosclerosis. Florical showed potential in preventing hearing deterioration and even reversing early conductive hearing loss.
Innovative Processes in Floriculture : Research by Kuzichev & Kuzicheva (2016) focused on stimulating innovative processes as a means of overcoming negative trends and solving economic problems in floriculture.
Flavonoids in Pharmacology : A review by Havsteen (1983) presented the biochemistry and pharmacology of flavonoids, natural products widely distributed in plants and used in various human diseases treatment.
Floricaula Gene in Flower Development : The study by Coen et al. (1990) explored the floricaula (flo) mutation in plants, which affects the transition from inflorescence to floral meristems, impacting flower development.
Floriculture and Subtropical Crops Research : Research conducted by Ryndin, Karpun, & Slepchenko (2019) presented results from the Russian Research Institute of Floriculture and Subtropical Crops, focusing on high-tech fundamental research in various fields including molecular biology and plant physiology.
Floriculture Effluent Impact on Soil Quality : A study by Kebede, Beyene, & Abera (2012) investigated the influence of floriculture effluents on soil quality and crop productivity, emphasizing the need for research on the long-term effects of such effluents.
Pharmacokinetics of Fluoxetine : Research by Caccia, Cappi, Fracasso, & Garattini (2005) examined the kinetics of fluoxetine, a pharmaceutical relevant to neuropharmacology, in rats.
Teaching Reform of Floriculture : A paper by Fan Hui-min (2010) focused on the teaching reform of floriculture under the guidance of scientific development concepts, aiming to improve educational effectiveness.
Safety and Hazards
The Material Safety Data Sheet (MSDS) for Floricaline suggests that in case of contact with eyes, skin, or if ingested or inhaled, immediate medical attention is required . It is recommended to flush eyes and skin with plenty of water and to remove the person from exposure to fresh air in case of inhalation .
Propriétés
IUPAC Name |
1-[(1R,6R,7R,11Z)-7-acetyloxy-4-hydroxy-6,7,14-trimethyl-3,8,17-trioxo-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-en-4-yl]ethyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33NO10/c1-13-11-23(30,14(2)32-15(3)25)21(29)33-18-8-10-24(6)9-7-17(19(18)27)12-31-20(28)22(13,5)34-16(4)26/h7,13-14,18,30H,8-12H2,1-6H3/b17-7-/t13-,14?,18-,22-,23?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVVHMCWHYZBIAK-YJNCCBQTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(=O)OC2CCN(CC=C(C2=O)COC(=O)C1(C)OC(=O)C)C)(C(C)OC(=O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC(C(=O)O[C@@H]2CCN(C/C=C(\C2=O)/COC(=O)[C@]1(C)OC(=O)C)C)(C(C)OC(=O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33NO10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
12,20-Diacetoxy-15,20-dihydro-15-hydroxy-4-methyl-4,8-secosenecionan-8,11,16-trione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1S,2S,3R)-2,3-Bis(trimethylsilyloxy)-1-[(trimethylsilyloxy)methyl]heptadecyl]acetamide](/img/structure/B579257.png)
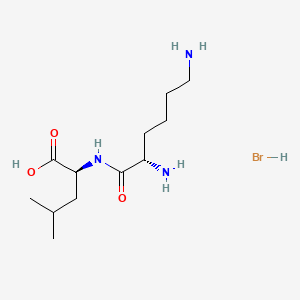
![Cyclopentaneethanol, 2-[2-(dimethylamino)ethyl]- (8CI)](/img/no-structure.png)
